Ethene, ((2-(ethylthio)ethyl)seleno)-
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Overview
Description
Ethene, ((2-(ethylthio)ethyl)seleno)- is an organoselenium compound characterized by the presence of selenium and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, ((2-(ethylthio)ethyl)seleno)- typically involves the reaction of ethene with a selenoether compound. One common method includes the use of selenocarboxamides and bromoenals in a carbene-catalyzed enantioselective nucleophilic C–Se bond construction . This reaction is carried out under mild conditions with a weak inorganic base to suppress racemization and decomposition of the selenium products.
Industrial Production Methods
Industrial production of Ethene, ((2-(ethylthio)ethyl)seleno)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethene, ((2-(ethylthio)ethyl)seleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The ethylthio and seleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethene, ((2-(ethylthio)ethyl)seleno)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organoselenium compounds.
Biology: The compound’s unique properties make it a valuable tool in studying selenium’s role in biological systems.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Ethene, ((2-(ethylthio)ethyl)seleno)- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form strong bonds with sulfur and carbon atoms, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the presence of selenium and sulfur atoms .
Comparison with Similar Compounds
Similar Compounds
Ethyl vinyl sulfide: Similar in structure but contains sulfur instead of selenium.
Vinyl ethyl sulfide: Another sulfur-containing analog with similar reactivity.
Uniqueness
Ethene, ((2-(ethylthio)ethyl)seleno)- is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur analogs.
Properties
CAS No. |
90053-39-7 |
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Molecular Formula |
C6H12SSe |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
1-ethenylselanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C6H12SSe/c1-3-7-5-6-8-4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
VHHKGTVEBMUNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC[Se]C=C |
Origin of Product |
United States |
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